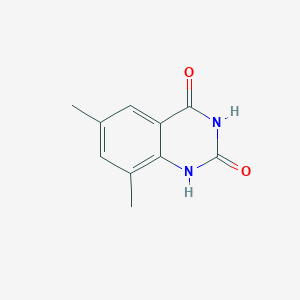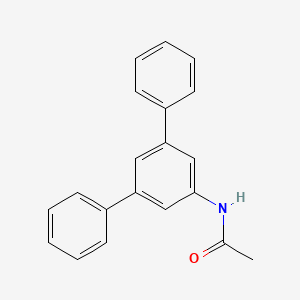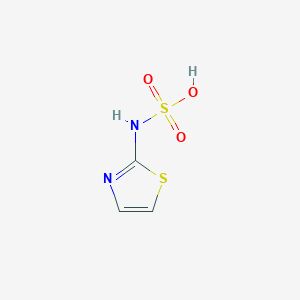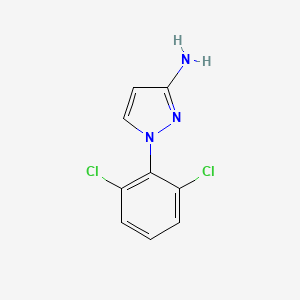![molecular formula C17H12FNO4 B13987569 7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid CAS No. 78105-10-9](/img/structure/B13987569.png)
7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound is characterized by the presence of a fluorophenyl group, a methoxy group, and a carboxylic acid group attached to a quinoline core. The incorporation of fluorine atoms into the quinolone structure enhances its biological activity, making it a potent antibacterial agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorobenzene derivative with a suitable nucleophile.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a methylating agent such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, typically involving the reaction of a suitable precursor with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (chlorine, bromine) and nitrating agents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Various substituted quinolines depending on the electrophile used.
科学的研究の応用
7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic applications, particularly in treating bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials.
作用機序
The antibacterial activity of 7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluorophenyl group enhances the compound’s ability to penetrate bacterial cell walls and bind to the target enzymes more effectively.
類似化合物との比較
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinoline core.
Norfloxacin: A fluoroquinolone with a different substitution pattern, leading to variations in its antibacterial spectrum and potency.
Ofloxacin: A fluoroquinolone with a different stereochemistry and substitution pattern.
Uniqueness
7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which enhances its antibacterial activity and spectrum. The presence of the methoxy group and the fluorophenyl group provides a balance between hydrophilicity and lipophilicity, allowing for better penetration into bacterial cells and improved binding to target enzymes.
特性
CAS番号 |
78105-10-9 |
|---|---|
分子式 |
C17H12FNO4 |
分子量 |
313.28 g/mol |
IUPAC名 |
7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H12FNO4/c18-11-3-1-10(2-4-11)9-23-12-5-6-13-15(7-12)19-8-14(16(13)20)17(21)22/h1-8H,9H2,(H,19,20)(H,21,22) |
InChIキー |
VMWWDRIJFYUEFO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(1h-Indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987511.png)



![n-[(2,4-Dinitrophenyl)sulfanyl]aniline](/img/structure/B13987553.png)
![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)




